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Compound of Interest

Compound Name:
1-(4-Methoxypyridin-2-

yl)piperazine

Cat. No.: B1592396 Get Quote

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for the structural

confirmation of 1-(4-Methoxypyridin-2-yl)piperazine. Due to the limited availability of direct

experimental spectra for this compound, this guide utilizes data from the structurally similar

compound, 1-(4-methoxyphenyl)piperazine, as a reference for comparison. This approach is a

standard practice in chemical analysis for the tentative identification and structural elucidation

of new or less-studied molecules.

Data Presentation
The structural confirmation of an organic compound like 1-(4-Methoxypyridin-2-yl)piperazine
relies on a combination of spectroscopic techniques. The expected data for the target

compound are compared with the experimental data of the analogous 1-(4-

methoxyphenyl)piperazine.

Table 1: 1H NMR Spectroscopic Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1592396?utm_src=pdf-interest
https://www.benchchem.com/product/b1592396?utm_src=pdf-body
https://www.benchchem.com/product/b1592396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment
1-(4-Methoxypyridin-2-

yl)piperazine (Predicted)

1-(4-

methoxyphenyl)piperazine

hydrochloride (Experimental)

Methoxy Protons (-OCH3) ~3.8 ppm (s, 3H) Not specified

Piperazine Protons (-CH2-N-

Ar)
~3.5 ppm (m, 4H) Not specified

Piperazine Protons (-CH2-NH) ~3.0 ppm (m, 4H) Not specified

Pyridine H-3 ~6.4 ppm (d) -

Pyridine H-5 ~6.6 ppm (dd) -

Pyridine H-6 ~8.0 ppm (d) -

Phenyl Protons - Not specified

Table 2: 13C NMR Spectroscopic Data Comparison

Assignment
1-(4-Methoxypyridin-2-

yl)piperazine (Predicted)
Piperazine (Experimental)[1]

Methoxy Carbon (-OCH3) ~55 ppm -

Piperazine Carbons (-CH2-N-

Ar)
~45 ppm 46.4 ppm

Piperazine Carbons (-CH2-NH) ~50 ppm 46.4 ppm

Pyridine C-2 ~160 ppm -

Pyridine C-3 ~105 ppm -

Pyridine C-4 ~165 ppm -

Pyridine C-5 ~108 ppm -

Pyridine C-6 ~148 ppm -

Table 3: Mass Spectrometry Data Comparison
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Parameter
1-(4-Methoxypyridin-2-

yl)piperazine

1-(4-

methoxyphenyl)piperazine[2]
[3]

Molecular Formula C10H15N3O C11H16N2O

Molecular Weight 193.25 g/mol 192.26 g/mol

Predicted m/z [M+H]+ 194.13 193.13

Key Fragmentation Ions
Expected loss of piperazine

fragments
m/z 150, 120[2]

Table 4: IR Spectroscopy Data Comparison

Functional Group
1-(4-Methoxypyridin-2-

yl)piperazine (Predicted)

Piperazine Derivatives

(Typical Ranges)[4]

N-H Stretch ~3300-3500 cm-1 3100-3500 cm-1

C-H Stretch (Aromatic) ~3000-3100 cm-1 3000-3100 cm-1

C-H Stretch (Aliphatic) ~2800-3000 cm-1 2800-3000 cm-1

C=N, C=C Stretch (Aromatic) ~1500-1600 cm-1 1500-1600 cm-1

C-O Stretch (Methoxy) ~1250 cm-1 ~1250 cm-1

C-N Stretch ~1000-1200 cm-1 1000-1200 cm-1

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl3, DMSO-d6). The solution is then transferred to a 5 mm NMR

tube.[5]
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Data Acquisition: The NMR tube is placed in the spectrometer. For 1H NMR, the spectrum is

typically acquired with a set number of scans. For 13C NMR, a higher number of scans is

usually required due to the lower natural abundance of the 13C isotope.[6]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to a known standard (e.g., TMS).

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid

Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile

solvent.[7]

Ionization: The sample molecules are ionized. Common ionization techniques include

Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.[7]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at different m/z values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the powdered compound is

placed directly on the ATR crystal. For liquid samples, a drop is placed on the crystal.[8]

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to

subtract atmospheric and instrumental interferences.[8]

Sample Spectrum: The sample is placed on the ATR crystal, and the infrared spectrum is

recorded. The instrument measures the absorption of infrared radiation at different

wavenumbers.
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Data Analysis: The resulting spectrum shows the absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.

Visualization of the Structural Confirmation
Workflow
The following diagram illustrates the logical workflow for confirming the structure of 1-(4-
Methoxypyridin-2-yl)piperazine using the discussed spectroscopic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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